molecular formula C11H17NO6 B1506706 Boc-4-hydroxy-5-oxo-L-proline methyl ester CAS No. 367966-41-4

Boc-4-hydroxy-5-oxo-L-proline methyl ester

Cat. No.: B1506706
CAS No.: 367966-41-4
M. Wt: 259.26 g/mol
InChI Key: MTLIHXONXHCHHY-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-hydroxy-5-oxo-L-proline methyl ester: is a synthetic derivative of L-proline, a naturally occurring amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a keto group at the 5-position, with a methyl ester at the carboxyl end. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Material: The synthesis typically begins with L-proline as the starting material.

  • Protection: The amino group of L-proline is protected using a Boc group to form Boc-L-proline.

  • Functionalization: The hydroxyl group at the 4-position is introduced through hydroxylation, and the keto group at the 5-position is introduced through oxidation.

  • Esterification: The carboxyl group is then esterified with methanol to form the methyl ester.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: The synthesis is often carried out in batch processes, where each step is performed sequentially in separate reaction vessels.

  • Continuous Flow: Some industrial processes may use continuous flow chemistry to improve efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the 5-position keto group.

  • Reduction: Reduction reactions can be performed on the keto group to form the corresponding alcohol.

  • Substitution: Substitution reactions can occur at the hydroxyl group, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 4-hydroxy-5-oxo-L-proline derivatives.

  • Reduction Products: 4-hydroxy-5-hydroxy-L-proline derivatives.

  • Substitution Products: Various substituted derivatives of this compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other bioactive molecules. Biology: It serves as a substrate in enzymatic studies and as a probe in biological assays. Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating biological pathways. Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing for selective reactions at other positions. The hydroxyl and keto groups are involved in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • Boc-L-proline: Similar to the parent compound but without the hydroxyl and keto groups.

  • Boc-4-hydroxy-L-proline: Similar but lacks the keto group at the 5-position.

  • Boc-4-oxo-L-proline: Similar but lacks the hydroxyl group at the 4-position.

Uniqueness: Boc-4-hydroxy-5-oxo-L-proline methyl ester is unique due to the presence of both hydroxyl and keto groups, which allows for diverse chemical reactions and biological activities.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and functional groups enable a wide range of chemical transformations and biological interactions, contributing to its importance in various fields.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-7,13H,5H2,1-4H3/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLIHXONXHCHHY-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC(C1=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718834
Record name 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367966-41-4
Record name 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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